
4-(4-Nitrophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)but-3-en-2-one is an aromatic ketone with the molecular formula C10H9NO3. This compound is characterized by the presence of a nitrophenyl group attached to a butenone structure. It is known for its high reactivity due to the presence of both a carbonyl group and an olefin unit, making it an interesting subject for various chemical studies .
Preparation Methods
4-(4-Nitrophenyl)but-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation reaction between 4-nitrobenzaldehyde and acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for higher yields and purity, often using advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
4-(4-Nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Nitrophenyl)but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound acts as an electrophile, participating in Michael addition reactions with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilic character of the carbonyl carbon . The pathways involved in its reactions include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
4-(4-Nitrophenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(3-Nitrophenyl)-3-buten-2-one: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
4-(4-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of a nitro group, leading to different chemical behavior and applications.
4-(4-Chlorobenzylidene)-2-(3-Nitrophenyl)-2-Oxazolin-5-One: A more complex structure with additional functional groups, used in different research contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
946-49-6 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(Z)-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2- |
InChI Key |
KMCRQJMZUHNLKJ-IHWYPQMZSA-N |
SMILES |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
3490-37-7 946-49-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


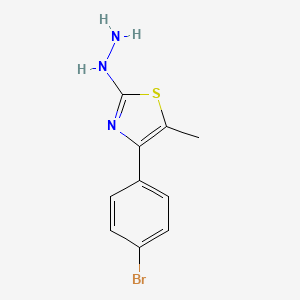

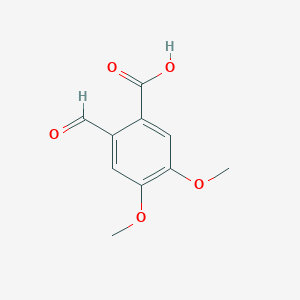
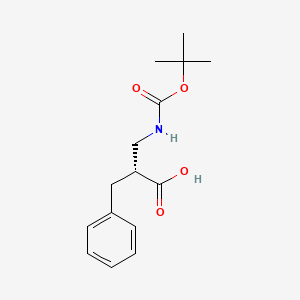

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
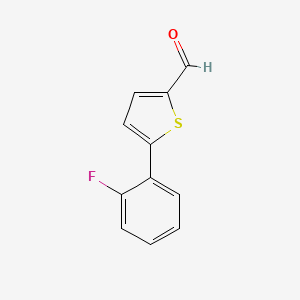
![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
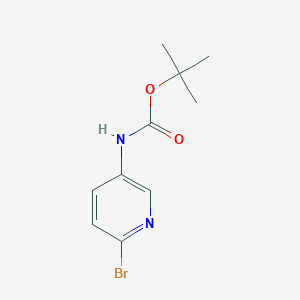
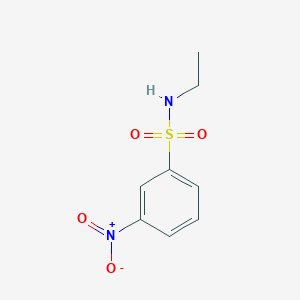
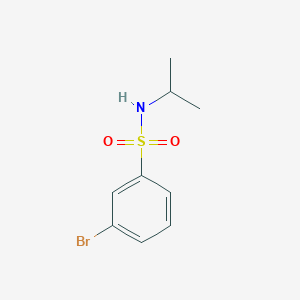
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1336798.png)


